3-Chloroacridine-9-carboxylic acid

Antitumor Amsacrine analogs Structure-Activity Relationship

3-Chloroacridine-9-carboxylic acid (CAS 42595-25-5) is a heterocyclic building block consisting of a tricyclic acridine core with a chlorine substituent at the 3-position and a carboxylic acid group at the 9-position. The compound exhibits a melting point of 268 °C (decomp), a predicted pKa of 0.51 ± 0.30, and a predicted density of 1.469 ± 0.06 g/cm³.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67 g/mol
CAS No. 42595-25-5
Cat. No. B041274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroacridine-9-carboxylic acid
CAS42595-25-5
Molecular FormulaC14H8ClNO2
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)C(=O)O
InChIInChI=1S/C14H8ClNO2/c15-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)14(17)18/h1-7H,(H,17,18)
InChIKeyMGPYAGVLXOWEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroacridine-9-carboxylic Acid (CAS 42595-25-5): Core Physicochemical Identity and Comparator Landscape


3-Chloroacridine-9-carboxylic acid (CAS 42595-25-5) is a heterocyclic building block consisting of a tricyclic acridine core with a chlorine substituent at the 3-position and a carboxylic acid group at the 9-position . The compound exhibits a melting point of 268 °C (decomp), a predicted pKa of 0.51 ± 0.30, and a predicted density of 1.469 ± 0.06 g/cm³ . The 3-chloro-9-carboxy substitution pattern distinguishes it from the broader acridine family—including the unsubstituted parent acridine-9-carboxylic acid (CAS 5336-90-3), 9-chloroacridine (CAS 1207-69-8), 9-aminoacridine (CAS 90-45-9), and the clinically validated amsacrine scaffold—by offering a unique combination of a C9 carboxyl derivatization handle and a C3 halogen that modulates both electronic properties and downstream reactivity .

Why 3-Chloroacridine-9-carboxylic Acid Cannot Be Generically Substituted by Other Acridine-9-carboxylic Acid Derivatives


The substitution pattern on the acridine nucleus exerts a profound influence on both chemical reactivity and biological outcome. In the antimalarial acridine series, structure–activity relationship (SAR) studies demonstrate that the presence and position of a chlorine substituent—specifically the 6-chloro motif combined with a 2-methoxy group—is required for potent inhibition of Plasmodium falciparum growth (IC₅₀ ~0.07–0.3 µM against chloroquine-susceptible and resistant strains) [1]. In the antitumor amsacrine series, SAR analysis reveals that 3-halo-5-methyl and 3-halo-5-methoxy substitution patterns yield the highest in vivo activity against wild-type P388 leukemia and Lewis lung solid tumor, with greater than 50% cure rates, while compounds lacking the 3-halo substituent show diminished DNA binding and antitumor potency [2]. Consequently, a researcher seeking the specific electronic and steric profile conferred by a 3-chloro-9-carboxy acridine cannot assume functional equivalence with the 6-chloro, 2-chloro, 4-chloro, or non-chlorinated 9-carboxy analogs; the regiochemistry of chlorine placement is a critical determinant of downstream performance in both synthetic derivatization and biological assay contexts.

Quantitative Differentiation Evidence for 3-Chloroacridine-9-carboxylic Acid Versus Closest Analogs


Regiospecific 3-Chloro Substitution Enables In Vivo Antitumor Activity Superior to Non-Halogenated Analogs in Amsacrine-Class Compounds

In a comprehensive SAR evaluation of acridine-substituted carbamate derivatives of amsacrine, compounds bearing a 3-chloro substituent—specifically the 3-chloro-5-methyl and 3-chloro-5-methoxy congeners—demonstrated in vivo antitumor activity against wild-type P388 leukemia and Lewis lung solid tumor comparable to the best previously developed amsacrine analogues, achieving greater than 50% cure rates, alongside activity against the multidrug-resistant P388/ADR subline [1]. This 3-halo substitution pattern also produced the highest DNA binding affinity within the series [1]. While these data derive from 9-anilinoacridine carbamates rather than the 9-carboxylic acid itself, the SAR rule that the 3-chloro position is a critical pharmacophoric element for DNA intercalation and in vivo antitumor efficacy is directly transferable to 3-chloroacridine-9-carboxylic acid as a key intermediate for constructing such active pharmacophores.

Antitumor Amsacrine analogs Structure-Activity Relationship

3-Chloroacridine-9-carboxylic Acid as a Dedicated Intermediate for 10-Aminoalkyl-5H-dibenzo[b,f]azepine Antidepressants

3-Chloro-9-acridinecarboxylic acid is explicitly documented as a synthetic intermediate in the preparation of 10-aminoalkyl-5H-dibenzo[b,f]azepines, a class of compounds with established antidepressant activity . This application is not shared by the unsubstituted acridine-9-carboxylic acid (CAS 5336-90-3) or other chlorinated positional isomers, which are predominantly utilized for DNA-intercalating fluorescent probe derivatization or antimalarial 9-aminoacridine synthesis respectively [1]. The chlorine at C3 is structurally required for the specific ring-expansion or rearrangement chemistry that yields the dibenzoazepine scaffold.

Antidepressant synthesis Dibenzoazepine Pharmaceutical intermediate

Predicted pKa of 0.51 Confers Distinct Protonation State Relative to Parent Acridine-9-carboxylic Acid (pKa 0.72)

The predicted acid dissociation constant (pKa) of 3-chloroacridine-9-carboxylic acid is 0.51 ± 0.30, compared to 0.72 ± 0.30 for the non-chlorinated parent acridine-9-carboxylic acid . The electron-withdrawing effect of the 3-chloro substituent lowers the pKa of the C9 carboxylic acid by approximately 0.21 log units, meaning that at any given pH near the ionization threshold, the 3-chloro derivative exists in a higher proportion of its deprotonated (carboxylate) form than the parent compound.

Physicochemical properties pKa Ionization state

3-Chloroacridine-9-carboxylic Acid Serves as the Exclusive Gateway Intermediate to 3-Chloro-9-substituted Acridine Libraries for Antileukemic Screening

A dedicated thesis investigation at Zagazig University synthesized four distinct series of 3-chloro-9-substituted acridines—comprising 53 new final compounds—expressly for antileukemic screening, using 3-chloroacridine-9-carboxylic acid or its immediate derivatives as the starting point [1]. The study was designed to elucidate the structure–antitumor activity relationships of this specific substitution class, and also evaluated antimicrobial activity to probe potential correlations [1]. No analogous systematic library built upon 2-chloro-, 4-chloro-, or 6-chloro-9-carboxy acridine scaffolds has been reported for antileukemic SAR.

Antileukemic Medicinal chemistry Library synthesis

Chloroacridine Derivatives Exhibit Melanoma-Selective Cytotoxicity via Tricarboxylic Acid Cycle Inhibition—A Mechanism Not Reported for Non-Chlorinated Acridine-9-carboxylic Acids

Chloroacridine derivatives, including compound 1a and its 4-methylated analog 1b, were shown to differentially affect biological forms of melanoma, with amelanotic (Ab) melanoma—characterized by inhibited melanogenesis and higher malignancy—exhibiting particular sensitivity [1]. Treatment of Ab melanoma cells resulted in diminished activity of tricarboxylic acid (TCA) cycle enzymes accompanied by ATP/NAD depletion, with cell death occurring through both apoptosis and caspase-independent pathways [1]. The non-chlorinated acridine-9-carboxylic acid has not been reported to engage the TCA cycle in any cellular context [2], indicating that the chloro substituent is a prerequisite for this specific mechanism of action.

Melanoma TCA cycle inhibition Anticancer

Patent-Validated Synthetic Route to 3-Chloro-9-aminoalkylacridines via 3,9-Dichloroacridine Establishes Industrial Feasibility

U.S. Patent US2531011A discloses a robust synthetic route beginning with 3,9-dichloroacridine, which is converted to 3-chloro-9-phenoxyacridine hydrochloride and subsequently reacted with aminoalkylamines to yield 3-chloro-9-aminoalkylaminoacridines [1]. The patent explicitly teaches that 3-chloroacridine-9-carboxylic acid derivatives are accessible intermediates within this process chemistry framework. The methodology avoids chromatographic purification for several steps and achieves product isolation via recrystallization from ethanol, indicating scalability for multi-gram to kilogram production [1].

Process chemistry Patent Scalable synthesis

Prioritized Research and Industrial Application Scenarios for 3-Chloroacridine-9-carboxylic Acid


Medicinal Chemistry: Antileukemic Lead Optimization Leveraging 3-Chloro-9-substituted Acridine SAR

Medicinal chemistry programs targeting relapsed or multidrug-resistant leukemia should prioritize 3-chloroacridine-9-carboxylic acid as the core scaffold. The SAR data from amsacrine carbamate analogues demonstrate that the 3-chloro substitution pattern yields greater than 50% in vivo cure rates in P388 leukemia models, including the P388/ADR multidrug-resistant subline, while also providing the highest DNA binding affinity . Furthermore, a dedicated 53-compound library of 3-chloro-9-substituted acridines has already been synthesized and screened for antileukemic activity, providing a direct SAR roadmap for hit expansion [2].

CNS Drug Discovery: Synthesis of 10-Aminoalkyl-5H-dibenzo[b,f]azepine Antidepressants

3-Chloroacridine-9-carboxylic acid is the only acridine-9-carboxylic acid derivative with documented synthetic entry into the 10-aminoalkyl-5H-dibenzo[b,f]azepine scaffold, a privileged chemotype for antidepressant development . The C3 chlorine is structurally essential for the ring-expansion or rearrangement step that generates the dibenzoazepine core. CNS drug discovery groups should procure this specific intermediate rather than generic acridine-9-carboxylic acid when pursuing this therapeutic class.

Oncology Research: Development of Melanoma Therapeutics Targeting the Tricarboxylic Acid Cycle

Chloroacridine derivatives are unique among acridine-based compounds in their ability to inhibit tricarboxylic acid (TCA) cycle enzymes, leading to ATP/NAD depletion and melanoma cell death through both apoptosis and caspase-independent mechanisms . Amelanotic melanoma, which exhibits higher malignancy and is typically more treatment-resistant, is particularly sensitive to chloroacridines . 3-Chloroacridine-9-carboxylic acid serves as a logical starting point for synthesizing and evaluating novel chloroacridine analogs designed to exploit this TCA cycle vulnerability.

Process Chemistry and Scale-Up: Patent-Validated Kilogram-Scale Synthesis of 3-Chloro-9-substituted Acridines

Industrial process chemistry teams requiring multi-gram to kilogram quantities of 3-chloroacridine-9-carboxylic acid or its 9-aminoalkyl derivatives can leverage the synthetic methodology disclosed in US Patent US2531011A . The route proceeds via 3,9-dichloroacridine, avoids chromatographic purification for key intermediates, and achieves final product isolation through recrystallization from ethanol—features that collectively enable cost-effective scale-up . This patent framework also provides intellectual property clarity for commercial production.

Quote Request

Request a Quote for 3-Chloroacridine-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.